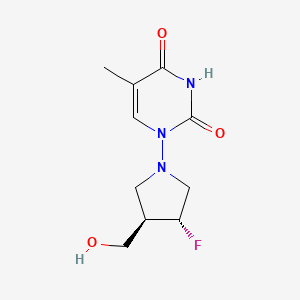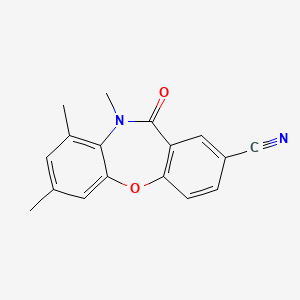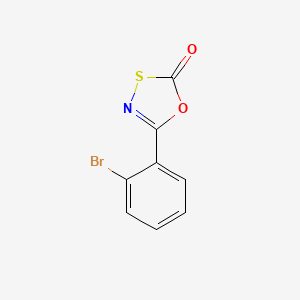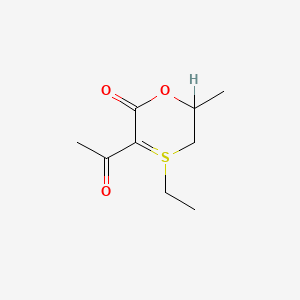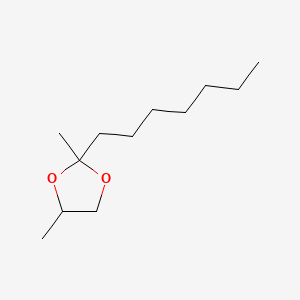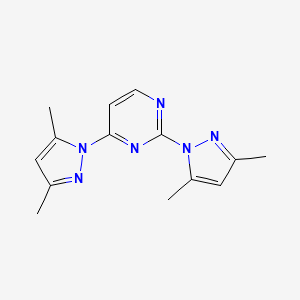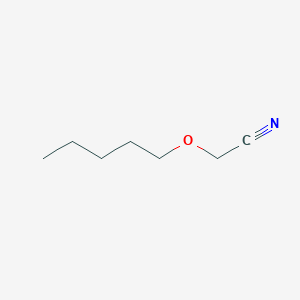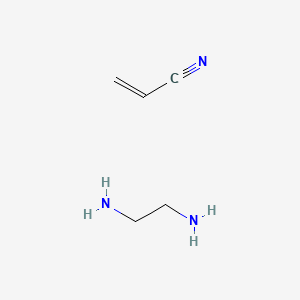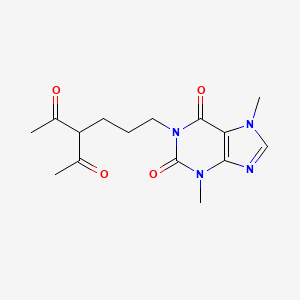
1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 367242 is a compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its role as an inhibitor in biological processes, particularly in protein synthesis. This compound has been studied for its potential therapeutic applications and its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 367242 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of NSC 367242 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
NSC 367242 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.
科学研究应用
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: As an inhibitor of protein synthesis, useful in studying cellular processes and gene function.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.
Industry: Possible applications in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of NSC 367242 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit protein synthesis. This inhibition can occur at various stages of the protein synthesis process, including initiation, elongation, and termination. The compound may bind to the active site of an enzyme or interfere with the binding of substrates, thereby blocking the synthesis of proteins.
相似化合物的比较
NSC 367242 can be compared with other protein synthesis inhibitors, such as:
Cycloheximide: A well-known inhibitor of eukaryotic protein synthesis.
Puromycin: An antibiotic that inhibits protein synthesis by causing premature chain termination.
Chloramphenicol: An antibiotic that inhibits protein synthesis in bacteria.
Uniqueness
NSC 367242 is unique in its specific mechanism of action and its potential applications in both research and therapeutic contexts. Unlike some other inhibitors, it may have a broader range of targets or a different binding affinity, making it a valuable tool for studying protein synthesis and developing new treatments.
List of Similar Compounds
- Cycloheximide
- Puromycin
- Chloramphenicol
- Anisomycin
- Emetine
属性
CAS 编号 |
75007-16-8 |
|---|---|
分子式 |
C15H20N4O4 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
1-(4-acetyl-5-oxohexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H20N4O4/c1-9(20)11(10(2)21)6-5-7-19-14(22)12-13(16-8-17(12)3)18(4)15(19)23/h8,11H,5-7H2,1-4H3 |
InChI 键 |
GZAGJCRLIGRYTN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


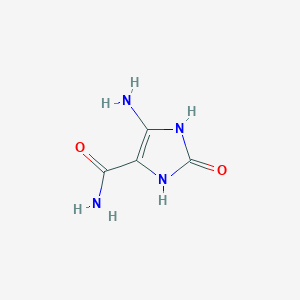
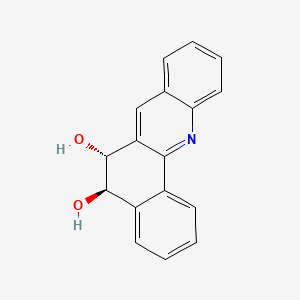

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
